molecular formula C9H9ClO2 B1626004 2-Methoxy-4-methylbenzoyl chloride CAS No. 51671-69-3

2-Methoxy-4-methylbenzoyl chloride

Cat. No.: B1626004
CAS No.: 51671-69-3
M. Wt: 184.62 g/mol
InChI Key: ZXHHHBPLVWGPPX-UHFFFAOYSA-N
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Description

2-Methoxy-4-methylbenzoyl chloride is an organic compound with the molecular formula C9H9ClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a methoxy group at the second position and a methyl group at the fourth position. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-4-methylbenzoyl chloride can be synthesized through the chlorination of 2-methoxy-4-methylbenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under reflux conditions, and the resulting product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is obtained through distillation and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-methylbenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Hydrolysis: Reacts with water to form 2-methoxy-4-methylbenzoic acid.

    Reduction: Can be reduced to 2-methoxy-4-methylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine.

    Hydrolysis: Requires water and is usually carried out under acidic or basic conditions.

    Reduction: Uses reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

    2-Methoxy-4-methylbenzoic acid: Formed from hydrolysis.

    2-Methoxy-4-methylbenzyl alcohol: Formed from reduction.

Scientific Research Applications

2-Methoxy-4-methylbenzoyl chloride is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: In the preparation of biologically active compounds for research purposes.

    Medicine: As a precursor in the synthesis of drugs and therapeutic agents.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methoxy-4-methylbenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in the synthesis of pharmaceuticals, the compound may react with amines to form amides, which can then interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzoyl chloride: Similar structure but lacks the methyl group at the fourth position.

    4-Methoxybenzoyl chloride: Similar structure but lacks the methoxy group at the second position.

    4-Methylbenzoyl chloride: Similar structure but lacks the methoxy group at the second position.

Uniqueness

2-Methoxy-4-methylbenzoyl chloride is unique due to the presence of both the methoxy and methyl groups on the benzene ring. This dual substitution pattern imparts specific reactivity and properties to the compound, making it valuable in the synthesis of certain pharmaceuticals and agrochemicals that require these functional groups for their activity.

Properties

IUPAC Name

2-methoxy-4-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-3-4-7(9(10)11)8(5-6)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHHHBPLVWGPPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60553103
Record name 2-Methoxy-4-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51671-69-3
Record name 2-Methoxy-4-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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